Dimethyl 3,4,6-triphenylbenzene-1,2-dicarboxylate
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Overview
Description
Dimethyl 3,4,6-triphenylbenzene-1,2-dicarboxylate is an organic compound with a complex aromatic structure It is characterized by the presence of three phenyl groups attached to a benzene ring, which is further substituted with two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3,4,6-triphenylbenzene-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benzene derivatives followed by esterification. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,4,6-triphenylbenzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens or nitro groups in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Dimethyl 3,4,6-triphenylbenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of dimethyl 3,4,6-triphenylbenzene-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Dimethyl benzene-1,2-dicarboxylate: Similar in structure but lacks the additional phenyl groups.
Dimethyl acetylenedicarboxylate: Contains ester groups but has a different core structure.
Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate: Another ester compound with a different aromatic system.
Uniqueness
Dimethyl 3,4,6-triphenylbenzene-1,2-dicarboxylate is unique due to the presence of three phenyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
35740-94-4 |
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Molecular Formula |
C28H22O4 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
dimethyl 3,4,6-triphenylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C28H22O4/c1-31-27(29)25-23(20-14-8-4-9-15-20)18-22(19-12-6-3-7-13-19)24(26(25)28(30)32-2)21-16-10-5-11-17-21/h3-18H,1-2H3 |
InChI Key |
SOMDYSYUOWJCEA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1C(=O)OC)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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